molecular formula C15H18N6O B2879933 N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)pyrazine-2-carboxamide CAS No. 1235052-81-9

N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)pyrazine-2-carboxamide

Cat. No. B2879933
CAS RN: 1235052-81-9
M. Wt: 298.35
InChI Key: IJTXLDYIWGRVCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)pyrazine-2-carboxamide” is a chemical compound that has been studied in various scientific researches . It is a white powder with a melting point of 85–87°C .


Synthesis Analysis

This compound has been synthesized using different methods. One method involves the use of trimethylamine as a classical method and magnesium oxide nanoparticles . Another method involves the use of α-bromoketones and 2-aminopyridine under different reaction conditions .


Molecular Structure Analysis

The molecular structure of this compound has been confirmed using FT-IR, 1 H-NMR, and 13 C-NMR spectra and elemental analysis . The molecular weights of the synthesized molecules were found to be less than 725 daltons with less than 6 hydrogen bond donors and less than 20 hydrogen bond acceptors .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include C–C bond cleavage promoted by I2 and TBHP . In addition, a Diels–Alder reaction between the key intermediate 5 and Benzyl 1,2,3-triazine-5-carboxylate (9) led to the formation of the correspondent compound 10 .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a melting point of 85–87°C . The compound is a white powder . The molecular weights of the synthesized molecules were found to be less than 725 daltons with less than 6 hydrogen bond donors and less than 20 hydrogen bond acceptors .

Scientific Research Applications

Synthesis and Bioactivity

N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)pyrazine-2-carboxamide and its derivatives are significant in the realm of heterocyclic chemistry, primarily due to their varied biological activities and potential in drug development. Research has demonstrated the synthesis of novel compounds featuring the pyrazine carboxamide structure, which exhibit promising antitumor, antimicrobial, and antiangiogenic activities. For instance, compounds with the pyrazine structure have been synthesized to explore their cytotoxic effects against certain cancer cell lines, showing comparable inhibition effects to standard treatments such as 5-fluorouracil. Moreover, these compounds have been evaluated for their antimicrobial properties, with some demonstrating significant activity (Riyadh, 2011).

Another study focused on the synthesis of N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives, which were characterized and assessed for their ability to inhibit in vivo angiogenesis using the chick chorioallantoic membrane (CAM) model. Additionally, their DNA cleavage abilities were explored, showing that certain derivatives had significant anti-angiogenic and DNA cleavage activities, hinting at their potential as anticancer agents by targeting both angiogenesis and DNA integrity (Kambappa et al., 2017).

Heterocyclic Compounds in Pharmaceuticals and Agrochemicals

The role of heterocyclic compounds, including those containing pyrazine, in pharmaceuticals and agrochemicals, is well-documented. Nitrogen-containing heterocycles, such as pyrazines, are integral structural components due to their high biological activity. These compounds are utilized across various applications, including as herbicides, insecticides, pharmaceuticals, and in the synthesis of vitamins and adhesives. Pyrazine derivatives, for instance, are employed in the creation of flavors, fragrances, and as intermediates in pharmaceutical manufacturing, showcasing the versatility and significance of these compounds in both therapeutic and industrial contexts (Higasio & Shoji, 2001).

Future Directions

The future directions for this compound include further development and evaluation of its anti-tubercular activity against Mycobacterium tuberculosis H37Ra . In addition, the compound might be developed into novel anti-fibrotic drugs .

properties

IUPAC Name

N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N6O/c22-14(13-11-16-6-7-17-13)20-10-12-2-8-21(9-3-12)15-18-4-1-5-19-15/h1,4-7,11-12H,2-3,8-10H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJTXLDYIWGRVCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=NC=CN=C2)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.